2',5-Dichloro-2-(methylamino)benzophenone

Description

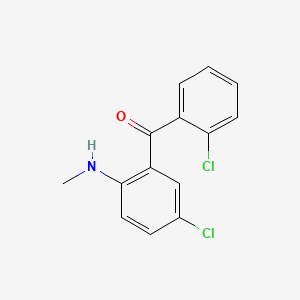

Structure

3D Structure

Properties

IUPAC Name |

[5-chloro-2-(methylamino)phenyl]-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO/c1-17-13-7-6-9(15)8-11(13)14(18)10-4-2-3-5-12(10)16/h2-8,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYHYPVCQHTLRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204748 | |

| Record name | Benzophenone, 2',5-dichloro-2-methylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5621-86-3 | |

| Record name | [5-Chloro-2-(methylamino)phenyl](2-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5621-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',5-Dichloro-2-(methylamino)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005621863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 2',5-dichloro-2-methylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',5-dichloro-2-(methylamino)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',5-Dichloro-2-(methylamino)benzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUH83J8VCG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the NMR Spectral Analysis of 2',5-Dichloro-2-(methylamino)benzophenone

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2',5-Dichloro-2-(methylamino)benzophenone, a key intermediate in the synthesis of various pharmaceuticals. The document offers a detailed interpretation of both ¹H and ¹³C NMR spectra, supported by established principles of NMR spectroscopy and comparative data from structurally related compounds. The guide is designed to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and quality control, enabling accurate structural verification and a deeper understanding of the molecule's electronic environment. Methodologies for sample preparation and data acquisition are also detailed to ensure reproducible and high-quality results.

Introduction: The Significance of this compound

This compound, with the IUPAC name [5-chloro-2-(methylamino)phenyl]-(2-chlorophenyl)methanone[1], is a substituted benzophenone derivative. Benzophenones, as a class, are not only crucial precursors in the synthesis of various pharmaceuticals, including benzodiazepines like diazepam, but also serve as versatile scaffolds in medicinal chemistry. The precise substitution pattern of this compound, featuring two chlorine atoms and a methylamino group, significantly influences its reactivity and the properties of its downstream products.

Accurate structural elucidation is paramount in drug development and synthesis. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide provides a detailed walkthrough of the ¹H and ¹³C NMR spectral features of this compound, explaining the rationale behind chemical shift assignments and coupling patterns.

Molecular Structure and Numbering

For clarity in spectral assignment, the following IUPAC-recommended numbering system for the two aromatic rings and the substituent methyl group will be used throughout this guide.

Figure 1: Molecular structure and atom numbering for this compound.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is anticipated to display signals corresponding to the aromatic protons on both rings, the N-H proton, and the methyl protons. The electron-donating methylamino group and the electron-withdrawing chloro and carbonyl groups will significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data

| Signal | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| 1 | ~ 8.0 - 7.2 | m | - | H-3', H-4', H-5', H-6' | Protons on the 2'-chlorophenyl ring are expected in the typical aromatic region. The ortho-chloro substituent will influence their precise shifts and create a complex multiplet. |

| 2 | ~ 7.35 | dd | J ≈ 8.5, 2.5 Hz | H-4 | This proton is ortho to the chlorine at C5 and meta to the methylamino group at C2. It will appear as a doublet of doublets. |

| 3 | ~ 7.20 | d | J ≈ 2.5 Hz | H-6 | This proton is ortho to the methylamino group and meta to the chlorine. The small coupling is due to the meta relationship with H-4. |

| 4 | ~ 6.80 | d | J ≈ 8.5 Hz | H-3 | This proton is ortho to the carbonyl group and meta to the chlorine, and is shielded by the ortho methylamino group, shifting it upfield. |

| 5 | ~ 5.0 - 6.0 | br s | - | N-H | The N-H proton signal is often broad and its chemical shift is dependent on concentration and solvent. It may exchange with D₂O. |

| 6 | ~ 2.90 | s | - | N-CH₃ | The methyl group attached to the nitrogen is a singlet as there are no adjacent protons to couple with. Its position is characteristic for an N-methyl group on an aromatic ring. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide key information on the carbon skeleton. The carbonyl carbon is expected at the downfield end of the spectrum, while the aromatic carbons will be influenced by the attached substituents.

Predicted ¹³C NMR Data

| Signal | Predicted δ (ppm) | Assignment | Rationale |

| 1 | ~ 195 | C=O | The carbonyl carbon of a benzophenone typically appears in this downfield region.[2][3] |

| 2 | ~ 150 | C-2 | The carbon bearing the methylamino group is significantly shielded and is expected upfield of other substituted aromatic carbons. |

| 3 | ~ 138-140 | C-1', C-2' | The ipso-carbon attached to the carbonyl and the carbon bearing the chlorine on the 2'-chlorophenyl ring are expected in this region. |

| 4 | ~ 132-135 | C-4, C-6 | Aromatic CH carbons. |

| 5 | ~ 128-131 | C-3', C-4', C-5', C-6' | Unsubstituted CH carbons of the 2'-chlorophenyl ring. |

| 6 | ~ 125 | C-5 | The carbon atom bearing the chlorine atom. |

| 7 | ~ 115-120 | C-1, C-3 | Aromatic carbons influenced by the substituents. |

| 8 | ~ 30 | N-CH₃ | The aliphatic carbon of the N-methyl group is expected in this upfield region. |

Experimental Protocol: NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental procedure is recommended.

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of the solid this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for benzophenone derivatives.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers often reference the residual solvent peak.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm.

-

Number of Scans: 8 to 16 scans are typically adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets.

-

Spectral Width: Set a spectral width of approximately 220-250 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2 seconds is appropriate.

-

Figure 2: Standard workflow for NMR analysis of this compound.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts and coupling patterns, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided experimental protocol offers a robust methodology for acquiring high-quality NMR data, which is essential for accurate structural elucidation in a research and development setting. The principles and comparative data discussed herein serve as a valuable reference for the spectral interpretation of related substituted benzophenone derivatives.

References

Mass spectrometry of 2',5-Dichloro-2-(methylamino)benzophenone

An In-Depth Technical Guide to the Mass Spectrometry of 2',5-Dichloro-2-(methylamino)benzophenone

Authored by: A Senior Application Scientist

Introduction

This compound is a significant chemical entity, primarily recognized as a key intermediate in the synthesis of various benzodiazepines, a class of drugs with sedative, hypnotic, and anxiolytic properties. Its accurate identification and characterization are paramount in pharmaceutical development, quality control, and forensic analysis. This guide provides a detailed exploration of the mass spectrometric behavior of this compound, offering field-proven insights into its ionization, fragmentation patterns, and the analytical methodologies best suited for its detection and quantification. The protocols and interpretations herein are designed to be self-validating, grounded in established principles of mass spectrometry.

Core Molecular Characteristics

A foundational understanding of the analyte's properties is critical before delving into its mass spectrometric analysis.

| Property | Value | Source |

| IUPAC Name | [5-chloro-2-(methylamino)phenyl]-(2-chlorophenyl)methanone | [1] |

| Molecular Formula | C₁₄H₁₁Cl₂NO | [1] |

| Molecular Weight | 280.1 g/mol | [1] |

| Exact Mass | 279.0217694 Da | [1] |

The presence of two chlorine atoms is a defining feature, predicting a characteristic isotopic pattern in the mass spectrum that serves as a crucial confirmatory data point.

Ionization Techniques: A Comparative Rationale

The choice of ionization technique is dictated by the analytical matrix, the required sensitivity, and the nature of the desired data (structural confirmation vs. quantification). For this compound, two techniques are predominantly applicable: Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Electron Ionization (EI): As a hard ionization technique, EI is typically coupled with Gas Chromatography (GC-MS). It imparts significant energy (70 eV) to the analyte, inducing extensive and reproducible fragmentation.[1] This creates a detailed "fingerprint" mass spectrum, which is excellent for structural elucidation and library matching. Public databases like the NIST Mass Spectrometry Data Center contain EI spectra for this compound, making it a reliable method for unambiguous identification.[1]

-

Electrospray Ionization (ESI): This is a soft ionization technique, ideal for analytes in solution and is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS).[2] ESI typically generates a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[3][4] This is highly advantageous for quantitative studies, especially using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion can be selected as a precursor for collision-induced dissociation (CID) to generate specific product ions for Multiple Reaction Monitoring (MRM) assays.[2][4]

Experimental Workflow & Protocols

The following sections detail validated, step-by-step methodologies for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is optimized for the structural confirmation of the pure substance.

Workflow:

Caption: GC-EI-MS Experimental Workflow.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a volatile solvent such as acetone or ethyl acetate. Dilute as necessary to achieve a final concentration of 1-10 µg/mL.

-

Instrumentation: A standard GC-MS system equipped with an electron ionization source is used.

-

Gas Chromatography (GC) Conditions:

-

Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[1]

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 50 to 400.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is designed for the sensitive quantification of the analyte in complex matrices, such as human plasma, by extrapolating from methods used for related benzodiazepines.[3][4]

Workflow:

Caption: LC-ESI-MS/MS Experimental Workflow.

Step-by-Step Protocol:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of plasma, add an internal standard (e.g., Diazepam-d5).

-

Add 100 µL of a suitable buffer (e.g., pH 9.0 carbonate buffer).

-

Add 2 mL of an extraction solvent (e.g., methyl tert-butyl ether), vortex for 2 minutes, and centrifuge.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

-

Liquid Chromatography (LC) Conditions:

-

Column: Waters Acquity BEH C18 or equivalent (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). See Table 2 for transitions.

-

Fragmentation Analysis and Mechanistic Interpretation

EI Fragmentation Pathway

The EI mass spectrum is characterized by a distinct molecular ion and several key fragments that reveal the molecule's structure.

Caption: Proposed EI Fragmentation Pathway.

Interpretation:

The molecular ion (M⁺˙) is observed at m/z 279 , corresponding to the molecule containing two ³⁵Cl isotopes. The isotopic peaks at m/z 281 (one ³⁵Cl, one ³⁷Cl) and m/z 283 (two ³⁷Cl) are also present in a characteristic ~65% and ~10% relative abundance, respectively, confirming the presence of two chlorine atoms.[1]

-

m/z 244 ([M - Cl]⁺): A prominent fragment resulting from the loss of a chlorine radical. This is a common fragmentation for chlorinated aromatic compounds.[1]

-

m/z 216 ([M - Cl - CO]⁺): Subsequent loss of a neutral carbon monoxide (CO) molecule from the m/z 244 fragment is a characteristic cleavage for benzophenones.

-

m/z 111 ([C₆H₄Cl]⁺): This fragment corresponds to the 2-chlorobenzoyl cation, formed via cleavage of the bond between the carbonyl carbon and the methylamino-substituted phenyl ring.

Data Summary Table:

| m/z | Proposed Ion | Description | Relative Abundance |

| 279 | [M]⁺˙ | Molecular Ion (²x³⁵Cl) | High (Base Peak)[1] |

| 281 | [M+2]⁺˙ | Isotopic Molecular Ion | ~65% of m/z 279[1] |

| 244 | [M - Cl]⁺ | Loss of a Chlorine atom | High[1] |

| 111 | [C₆H₄Cl]⁺ | 2-chlorobenzoyl cation | Moderate |

Predicted ESI-MS/MS Fragmentation Pathway

Under ESI conditions, the molecule is protonated, likely on the nitrogen atom or the carbonyl oxygen. The precursor ion for MS/MS analysis is therefore the [M+H]⁺ ion at m/z 280 .

Caption: Predicted ESI-MS/MS Fragmentation Pathway.

Interpretation:

Collision-induced dissociation of the m/z 280 precursor ion is predicted to yield fragments characteristic of the benzophenone core.

-

Precursor Ion [M+H]⁺ (m/z 280): The target for MS/MS fragmentation. The isotopic peak at m/z 282 will also be present.

-

Product Ion (m/z 140): A highly probable fragment corresponding to the protonated 5-chloro-2-(methylamino)aniline portion, resulting from the cleavage of the carbonyl bridge. This is often a stable and abundant ion in similar structures.

-

Product Ion (m/z 169): Loss of the 2-chlorophenyl radical, leaving the protonated methylamino-chlorobenzoyl moiety.

Predicted MRM Transitions for Quantification:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| This compound | 280.0 | 140.0 | Quantifier: High specificity and intensity |

| This compound | 280.0 | 169.0 | Qualifier: Confirmatory ion |

Conclusion

The mass spectrometric analysis of this compound is a robust and definitive technique for its identification and quantification. GC-EI-MS provides a rich fragmentation pattern ideal for structural confirmation and library matching, with key fragments at m/z 279, 244, and 111. For high-sensitivity quantification in complex matrices, LC-ESI-MS/MS is the method of choice, utilizing the precursor ion at m/z 280 and targeting specific product ions like m/z 140. The methodologies and data presented in this guide provide a comprehensive framework for researchers, analytical scientists, and drug development professionals to confidently analyze this important pharmaceutical intermediate.

References

-

Iio, R., et al. (2000). "Determination of diazepam and its metabolites in human urine by liquid chromatography/tandem mass spectrometry using a hydrophilic polymer column". ResearchGate. Available at: [Link]

-

Bae, J. W., et al. (2016). "Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study". National Institutes of Health (NIH). Available at: [Link]

-

Samanidou, V. F., et al. (2018). "Analytical Methods Used for the Detection and Quantification of Benzodiazepines". National Institutes of Health (PMC). Available at: [Link]

-

PubChem. "Benzophenone, 2',5-dichloro-2-methylamino-". National Center for Biotechnology Information. Available at: [Link]

-

Agilent Technologies. "Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note". Agilent. Available at: [Link]

-

Smink, B. E., et al. (2004). "Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography". DSpace. Available at: [Link]

-

SpectraBase. "this compound - Optional[MS (GC)] - Spectrum". Wiley. Available at: [Link]

-

NIST. "Benzophenone, 2-amino-5-chloro-". NIST WebBook. Available at: [Link]

- Google Patents. "CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone". Google Patents.

-

Wikipedia. "2-Amino-5-chlorobenzophenone". Wikipedia. Available at: [Link]

Sources

- 1. Benzophenone, 2',5-dichloro-2-methylamino- | C14H11Cl2NO | CID 21833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

2',5-Dichloro-2-(methylamino)benzophenone physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',5-Dichloro-2-(methylamino)benzophenone is a chlorinated and N-methylated derivative of benzophenone. Its chemical structure, featuring two chlorinated phenyl rings and a methylamino group, makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. The presence of reactive sites, including the secondary amine and the carbonyl group, allows for a variety of chemical transformations, leading to the formation of complex heterocyclic structures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its critical role in the development of therapeutic agents.

Chemical Identity and Molecular Structure

-

IUPAC Name: [5-chloro-2-(methylamino)phenyl]-(2-chlorophenyl)methanone[1]

-

CAS Number: 5621-86-3[1]

-

Molecular Formula: C₁₄H₁₁Cl₂NO[1]

-

Molecular Weight: 280.15 g/mol [2]

The molecular structure of this compound is characterized by a central ketone group connecting a 2-chlorophenyl ring and a 5-chloro-2-(methylamino)phenyl ring.

Caption: Molecular structure of this compound.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and application in various chemical reactions.

| Property | Value | Source |

| Appearance | Yellow needles or crystalline solid | [3][4] |

| Melting Point | 94.0 - 95.3 °C | [3] |

| Solubility | Methanol: SolubleDMSO: 50 mg/mL (requires sonication) | [5][6] |

Experimental Protocol for Melting Point Determination:

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. For an impure substance, the melting point is typically lower and occurs over a wider range. A standard method for determining the melting point involves a capillary tube and a calibrated heating apparatus.

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube or an automated instrument.[7]

-

Heating and Observation: The apparatus is heated slowly, at a rate of 1-2 °C per minute, near the expected melting point. The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound include:

-

N-H stretch: Around 3300-3500 cm⁻¹

-

C=O stretch (ketone): Around 1650-1680 cm⁻¹[9]

-

C-Cl stretch: Around 600-800 cm⁻¹

-

Aromatic C-H and C=C stretches: In their characteristic regions.

The availability of an FTIR spectrum has been documented.[1]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 279.[1] Other significant fragments are observed at m/z 244 and 281.[1]

Synthesis

A common and efficient method for the synthesis of this compound involves the N-methylation of 2-amino-5-chlorobenzophenone using dimethyl carbonate as a methylating agent in the presence of a catalyst.[3] This method is advantageous due to the low toxicity of dimethyl carbonate compared to traditional methylating agents like dimethyl sulfate.[3]

Caption: Synthetic pathway for a lorazepam intermediate starting from a related benzophenone. [10]

Safety and Handling

This compound is a flammable solid and may cause long-lasting harmful effects to aquatic life. [1]It is essential to handle this compound with appropriate safety precautions in a well-ventilated area.

GHS Hazard Statements:

-

H228: Flammable solid [1]* H413: May cause long lasting harmful effects to aquatic life [1] Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. [1]* P273: Avoid release to the environment. [1]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [11] Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles. [11]* Skin Protection: Wear protective gloves and clothing to prevent skin exposure. [11]* Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. [11] First Aid Measures:

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. [11]* If on Skin: Wash with plenty of soap and water. [11]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [11]* If Swallowed: Clean mouth with water. Get medical attention. [11] Disposal:

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [11]

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a reliable intermediate for the synthesis of complex molecules, most notably benzodiazepines like lorazepam. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

-

PubChem. (n.d.). Benzophenone, 2',5-dichloro-2-methylamino-. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]

-

SDS US. (2023). Safety Data Sheet. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Scribd. (n.d.). The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-5-chlorobenzophenone. Retrieved from [Link]

- Google Patents. (n.d.). CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.

-

Organic Syntheses. (n.d.). 2-aminobenzophenone. Retrieved from [Link]

-

Academia.edu. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

Studocu. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

International Journal of Research and Analytical Reviews. (2023). 13C NMR and Mass Spectral Analysis of 2, 5-Diarylamino-3, 6-Dichloro-1, 4-Benzoquinones Synthesized By Microwave Irradiation. Retrieved from [Link]

-

Journal of Pharmaceutical Research. (n.d.). Synthesis and Characterization of Structurally Related Compounds of Lorazepam and Temazepam. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

ResearchGate. (2014). 1 H NMR spectra of 2,5-dichloro-3,6-bis-methylamino-b[12][13]enzoquinone. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the... Retrieved from [Link]

- Google Patents. (n.d.). CN112028844A - Preparation method of lorazepam intermediate.

-

ResearchGate. (2025). 2-Methylamino-5-chlorobenzophenone. Retrieved from [Link]

-

SciELO. (n.d.). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Retrieved from [Link]

Sources

- 1. Benzophenone, 2',5-dichloro-2-methylamino- | C14H11Cl2NO | CID 21833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone - Google Patents [patents.google.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 2-氨基-2′,5-二氯苯甲酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. davjalandhar.com [davjalandhar.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

Solubility of 2',5-Dichloro-2-(methylamino)benzophenone in organic solvents

An In-Depth Technical Guide to the Solubility Determination of 2',5-Dichloro-2-(methylamino)benzophenone in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties and a cornerstone of robust formulation development. This compound, a halogenated benzophenone derivative, presents solubility challenges characteristic of many modern drug candidates. Its poor aqueous solubility necessitates a thorough understanding of its behavior in organic solvents to enable the development of viable delivery systems, facilitate purification processes, and establish reliable analytical methods. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically determine and interpret the equilibrium solubility of this compound. We delve into the theoretical underpinnings of solubility, present a detailed, self-validating protocol for the gold-standard shake-flask method, and outline a robust HPLC-UV procedure for accurate quantification. The causality behind key experimental choices is explained, empowering scientists to not only execute the protocols but also to adapt them to their specific research needs.

Part 1: Compound Profile & Theoretical Framework

Introduction to this compound

This compound is an organic compound belonging to the benzophenone class, characterized by two phenyl rings attached to a central carbonyl group. The specific substitution pattern includes two chlorine atoms (at positions 5 and 2') and a methylamino group (at position 2), which significantly influence its physicochemical properties.[1] This class of compounds is structurally related to intermediates used in the synthesis of benzodiazepines, a widely used class of psychoactive drugs.[2][3] A comprehensive understanding of its properties is essential for its handling, analysis, and potential application in pharmaceutical research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [5-chloro-2-(methylamino)phenyl]-(2-chlorophenyl)methanone | PubChem[1] |

| Molecular Formula | C₁₄H₁₁Cl₂NO | PubChem[1] |

| Molecular Weight | 280.1 g/mol | PubChem[1] |

| Appearance | Crystalline solid | Inferred from related compounds |

| CAS Number | Not directly available; related to CAS 1022-13-5 (mono-chloro version) | |

The Critical Role of Solubility in Pharmaceutical Development

Solubility is a fundamental property that dictates the fate of a potential drug molecule throughout the development pipeline. For poorly soluble compounds like many benzophenone derivatives, it directly impacts:

-

Bioavailability: A drug must dissolve in gastrointestinal fluids before it can be absorbed into the bloodstream.[4][5] Low solubility is a primary cause of poor oral bioavailability.

-

Formulation Design: Knowledge of solubility in various excipients and solvents is crucial for designing effective dosage forms, whether they be oral solids, parenteral solutions, or topical preparations.[6] A suitable solvent system can keep the API dissolved and stable throughout the product's shelf life.

-

Purification and Crystallization: Recrystallization, a common method for purifying chemical compounds, relies on differential solubility in a given solvent at different temperatures. Selecting an appropriate solvent is key to achieving high purity and yield.

-

Analytical Method Development: Preparing stock solutions and standards for analytical techniques like HPLC requires solvents that can fully dissolve the analyte at the desired concentrations.[7]

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the free energy change of the system. A negative Gibbs free energy (ΔG) favors dissolution. This process can be conceptually broken down into three steps:

-

Solute-Solute Bond Breaking: Energy is required to overcome the intermolecular forces holding the crystal lattice together (lattice energy).

-

Solvent-Solvent Bond Breaking: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Solute-Solvent Bond Formation: Energy is released when the solute molecule forms new interactions with the solvent molecules (solvation energy).

The interplay of these energy changes determines the final solubility. The adage "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. Factors like temperature, pressure, the polymorphic form of the solid, and the pH of the medium can all significantly alter solubility.[4]

Part 2: Experimental Determination of Equilibrium Solubility

Overview of Methodologies

Several methods exist for determining drug solubility, each with its own advantages.[8] However, for establishing the true thermodynamic equilibrium solubility, the shake-flask method is universally recognized as the gold standard by regulatory bodies and in academic literature.[8][9] This method involves adding an excess amount of the solid compound to a solvent and agitating the mixture for an extended period until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Pre-Experimental Considerations

Causality in Solvent Selection: The choice of solvents should be deliberate and strategic. A panel should be selected to cover a range of polarities and chemical functionalities relevant to pharmaceutical processing. The structure of this compound, with its aromatic rings, halogen substituents, and polar amine/carbonyl groups, suggests it will have complex solubility behavior. A rational starting panel would include:

-

Alcohols (Methanol, Ethanol, Isopropanol): Capable of hydrogen bonding.

-

Ketones (Acetone): A polar aprotic solvent.

-

Esters (Ethyl Acetate): A moderately polar solvent common in synthesis.

-

Chlorinated Solvents (Dichloromethane): Often effective for chlorinated compounds.

-

Aprotic Polar Solvents (Acetonitrile, DMSO, DMF): Strong solvents often used in analysis and formulation.[2]

Compound Purity: The use of a highly purified and well-characterized sample of this compound is paramount. Impurities can artificially inflate or depress measured solubility values. Purity should be confirmed by HPLC and spectroscopic methods prior to any solubility determination.

Detailed Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed as a self-validating system, ensuring that true equilibrium is achieved and measured.

Materials and Reagents:

-

This compound (>99% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker with temperature control (e.g., set to 25 °C ± 1 °C)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow:

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a 4 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of the selected organic solvent into the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for at least 24 hours.

-

Causality: Continuous agitation is crucial to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process and ensuring the system reaches thermodynamic equilibrium. A 24-48 hour period is typically sufficient for most compounds.

-

-

Equilibrium Confirmation (Self-Validation): To ensure equilibrium has been reached, take small aliquots at different time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium can be assumed.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Causality: Filtration is a critical step to remove any microscopic, undissolved particles that could lead to a significant overestimation of the solubility. The filter material must be chemically compatible with the solvent to avoid introducing extractables.

-

-

Dilution & Analysis: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve. Analyze the sample using a validated analytical method.

Analytical Quantification of the Solute

A specific and sensitive analytical method is required to quantify the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method due to its specificity and wide applicability.[10][11]

Detailed Protocol: HPLC-UV Quantification

Caption: HPLC-UV Quantification Workflow.

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by scanning the UV spectrum of the compound (benzophenones typically absorb strongly between 250-300 nm).[11]

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Standard Preparation: Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a strong solvent like acetonitrile. From this, prepare a series of calibration standards by serial dilution to cover the expected concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

-

Calibration: Inject the calibration standards into the HPLC system and record the peak areas. Plot the peak area versus concentration to generate a calibration curve. The curve should have a correlation coefficient (r²) of >0.999 for acceptance.

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent using the following formula:

Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

Part 3: Data Presentation and Interpretation

Quantitative Solubility Data

Results should be presented clearly and concisely. For comparison across solvents, it is useful to report solubility in both mass/volume units (mg/mL) and molar units (mol/L).

Table 2: Example Solubility Data for this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|

| Methanol | 5.1 | [Hypothetical Value] | [Calculated Value] |

| Ethanol | 4.3 | [Hypothetical Value] | [Calculated Value] |

| Acetone | 5.1 | [Hypothetical Value] | [Calculated Value] |

| Acetonitrile | 5.8 | [Hypothetical Value] | [Calculated Value] |

| Dichloromethane | 3.1 | [Hypothetical Value] | [Calculated Value] |

| Ethyl Acetate | 4.4 | [Hypothetical Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | [Hypothetical Value] | [Calculated Value] |

| Water | 10.2 | < 0.01 (Practically Insoluble) | < 3.6 x 10⁻⁵ |

(Note: The values in this table are illustrative placeholders. Actual experimental data must be generated by following the protocols outlined.)

Interpretation of Results

The data generated provides critical insights for drug development. For instance, high solubility in ethanol might suggest its utility in liquid formulations or as a co-solvent. High solubility in a volatile solvent like dichloromethane could be ideal for purification via recrystallization but unsuitable for a final dosage form. The relationship between solubility and solvent parameters like polarity index or hydrogen bonding capacity can be analyzed to build predictive models for solubility in other solvent systems. This data forms the empirical foundation for all subsequent pre-formulation and formulation activities.

Part 4: Conclusion

This guide has detailed a robust, scientifically-grounded approach to determining the solubility of this compound in organic solvents. By combining the gold-standard shake-flask method with a validated HPLC-UV quantification protocol, researchers can generate accurate and reliable data essential for informed decision-making in the pharmaceutical development process. The emphasis on understanding the causality behind experimental steps ensures that the methodologies can be applied thoughtfully and adapted as needed. The solubility profile generated through this work is not merely a set of numbers, but a critical piece of the puzzle in unlocking the therapeutic potential of challenging, poorly soluble compounds.

References

-

Amjad, M., & Kazi, M. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. ResearchGate. [Link]

-

Alves, C. G., et al. (2022). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Shah, V. P., et al. (2002). Dissolution Testing of a Poorly Soluble Compound Using the Flow-Through Cell Dissolution Apparatus. PubMed. [Link]

-

Sun, J., et al. (2012). Dissolution Studies of Poorly Soluble Drug Nanosuspensions in Non-sink Conditions. National Institutes of Health (NIH). [Link]

-

Wodyk, M., & Pobrzycki, M. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI. [Link]

-

Corzo, D., et al. (2022). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. ACS Publications. [Link]

-

Vela-Soria, F., et al. (2018). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Royal Society of Chemistry Publishing. [Link]

-

Bhattachar, S. N. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. [Link]

-

Ng, S. (2016). Dissolution Testing. Pharmaceutical Technology. [Link]

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

World Health Organization (WHO). (n.d.). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzophenone, 2',5-dichloro-2-methylamino-. PubChem Compound Database. [Link]

-

El-Gindy, A., et al. (2002). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Il Farmaco. [Link]

-

Sobańska, A. W., et al. (2013). Quantification of Sunscreen Benzophenone-4 in Hair Shampoos by Hydrophilic Interactions Thin-Layer Chromatography/Densitometry or Derivative UV Spectrophotometry. National Institutes of Health (NIH). [Link]

-

LookChem. (n.d.). Cas 1022-13-5, 5-Chloro-2-(methylamino)benzophenone Chemical Properties. LookChem. [Link]

-

Occupational Safety and Health Administration (OSHA). (2007). Benzophenone Method no: PV2130. OSHA. [Link]

Sources

- 1. Benzophenone, 2',5-dichloro-2-methylamino- | C14H11Cl2NO | CID 21833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmtech.com [pharmtech.com]

- 5. rheolution.com [rheolution.com]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. osha.gov [osha.gov]

- 8. researchgate.net [researchgate.net]

- 9. who.int [who.int]

- 10. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Quantification of Sunscreen Benzophenone-4 in Hair Shampoos by Hydrophilic Interactions Thin-Layer Chromatography/Densitometry or Derivative UV Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2',5-Dichloro-2-(methylamino)benzophenone (CAS Number 5621-86-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2',5-Dichloro-2-(methylamino)benzophenone, a molecule of significant interest in pharmaceutical development and analytical chemistry. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, catering to the needs of researchers and drug development professionals.

Introduction: Unveiling a Key Pharmaceutical Intermediate and Impurity

This compound, with the CAS number 5621-86-3, is a chlorinated and N-methylated derivative of benzophenone. Its chemical structure, featuring two chlorinated phenyl rings and a methylamino group, makes it a valuable intermediate in the synthesis of various organic compounds. However, its most critical role in the pharmaceutical industry is as a known process impurity in the synthesis of the benzodiazepine drug, Lormetazepam.[1] As such, a thorough understanding of its properties, synthesis, and analytical characterization is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide will delve into the core physicochemical properties, synthetic pathways, analytical methodologies, and the toxicological context of this compound.

Physicochemical Properties: A Foundation for a Deeper Understanding

A comprehensive understanding of the physicochemical properties of this compound is the bedrock for its effective handling, analysis, and the development of robust manufacturing processes.

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5621-86-3 | [2] |

| Molecular Formula | C₁₄H₁₁Cl₂NO | |

| Molecular Weight | 280.15 g/mol | [3] |

| IUPAC Name | [5-chloro-2-(methylamino)phenyl]-(2-chlorophenyl)methanone | [3] |

| Synonyms | 2-Methylamino-2',5-dichlorobenzophenone, Lormetazepam Impurity 1 | [1][3] |

| Appearance | Likely a solid, given the nature of related compounds. | Inferred |

| Melting Point | Data for the specific isomer is not readily available in the searched literature. The related isomer, 5-Chloro-2-(methylamino)benzophenone (CAS 1022-13-5), has a melting point of 93-95 °C. | [4] |

| Solubility | While specific data is unavailable, based on its structure, it is expected to have low solubility in water and good solubility in organic solvents like methanol, chloroform, and dichloromethane. The related compound 2-Amino-2′,5-dichlorobenzophenone is soluble in methanol. | |

| InChI | InChI=1S/C14H11Cl2NO/c1-17-13-7-6-9(15)8-11(13)14(18)10-4-2-3-5-12(10)16/h2-8,17H,1H3 | [3] |

| InChIKey | DQYHYPVCQHTLRO-UHFFFAOYSA-N | [3] |

| SMILES | CNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl | [3] |

Spectral Data: The Fingerprint of a Molecule

Spectroscopic data is indispensable for the unambiguous identification and structural elucidation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons and the N-methyl protons. SpectraBase provides ¹H NMR data for this compound in CDCl₃.[5]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum offers insights into the carbon skeleton of the molecule. PubChem indicates the availability of ¹³C NMR spectra.[3]

-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. GC-MS data available on PubChem shows a top peak at m/z 279, corresponding to the molecular ion, and other significant fragments at m/z 281, 244, 229, and 111.[3]

Synthesis and Manufacturing: From Precursors to Impurity

The synthesis of this compound is not typically a primary objective but rather a consequence of the synthetic route towards other target molecules, such as benzodiazepines. The likely synthetic pathway involves the N-methylation of a precursor, 2-amino-2',5-dichlorobenzophenone.

Conceptual Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway, drawing from methodologies for related compounds.

Caption: Plausible synthetic pathway for this compound.

Detailed Experimental Protocols (Conceptual)

While a specific protocol for the target molecule is not available in the searched literature, the following conceptual protocols are based on established methods for analogous transformations.

Protocol 1: Synthesis of 2-Amino-2',5-dichlorobenzophenone (Precursor)

This protocol is based on the general principles of Friedel-Crafts acylation followed by amination.[6][7]

-

Friedel-Crafts Acylation:

-

To a solution of 1,4-dichlorobenzene in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) as a Lewis acid catalyst.

-

Slowly add 2-chlorobenzoyl chloride to the mixture at a controlled temperature.

-

Stir the reaction mixture until completion, monitored by TLC or HPLC.

-

Quench the reaction with ice-water and extract the product with an organic solvent.

-

Purify the resulting 2,5-dichlorobenzophenone by recrystallization or column chromatography.

-

-

Nitration and Reduction (a common amination strategy):

-

Nitrate the 2,5-dichlorobenzophenone using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the desired position.

-

Reduce the nitro group to an amino group using a reducing agent such as iron powder in the presence of an acid or catalytic hydrogenation.[7]

-

Purify the resulting 2-amino-2',5-dichlorobenzophenone.

-

Protocol 2: N-Methylation of 2-Amino-2',5-dichlorobenzophenone

This conceptual protocol is adapted from patent literature for the synthesis of a related compound, 2-methylamino-5-chlorobenzophenone.[8][9]

-

Dissolve 2-amino-2',5-dichlorobenzophenone in a suitable solvent.

-

Add a methylating agent, such as dimethyl carbonate in the presence of a catalyst, or formaldehyde in sulfuric acid.[8][9]

-

Control the reaction temperature to favor mono-methylation and minimize the formation of di-methylated byproducts.

-

Monitor the reaction progress by HPLC.

-

Upon completion, neutralize the reaction mixture and extract the product.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Analytical Methodologies: Ensuring Purity and Quality

Robust analytical methods are crucial for the quantification of this compound, especially in the context of impurity profiling in pharmaceutical products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like benzophenones.[10]

Illustrative HPLC Method:

-

Column: A reverse-phase column, such as a C18, is suitable for this analysis.[11]

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The addition of an acid like phosphoric acid or formic acid can improve peak shape. For MS compatibility, formic acid is preferred.[11]

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance is typically employed.

Caption: A typical workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds.

Illustrative GC-MS Method:

-

Sample Preparation: The sample is typically dissolved in a volatile organic solvent.

-

Injection: A small volume of the sample is injected into the GC, where it is vaporized.

-

Separation: The components are separated on a capillary column based on their boiling points and interactions with the stationary phase.

-

Detection: The separated components are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. PubChem provides experimental GC-MS data for this compound.[3]

Role as a Pharmaceutical Impurity and Toxicological Considerations

The primary significance of this compound in the pharmaceutical field is its classification as "Lormetazepam Impurity 1".[1] The control of impurities in APIs is a critical aspect of drug development and manufacturing to ensure patient safety.

Formation and Control

This impurity can arise during the synthesis of Lormetazepam, likely from side reactions or unreacted starting materials. Its presence necessitates the development of manufacturing processes that minimize its formation and purification strategies that effectively remove it to levels that comply with regulatory standards.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable solid and may cause long-lasting harmful effects to aquatic life.[3][12]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash skin thoroughly after handling.

-

Storage: Keep container tightly closed in a dry and well-ventilated place.

While specific toxicological data for this compound is not extensively available, its structural relationship to other pharmacologically active benzophenones warrants careful handling and assessment of its potential biological effects. The toxicological properties have not been thoroughly investigated.

Conclusion

This compound is a compound of considerable importance for professionals in the pharmaceutical industry. Its role as a key impurity in the synthesis of Lormetazepam underscores the need for a deep understanding of its chemical and physical properties, synthetic origins, and analytical control strategies. This guide has provided a comprehensive overview of these critical aspects, offering a foundation for further research and the development of robust and safe pharmaceutical manufacturing processes.

References

- Separation of Benzophenone, 2',5-dichloro-2-methylamino- on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://sielc.com/product/separation-of-benzophenone-25-dichloro-2-methylamino-on-newcrom-r1-hplc-column/]

- PubChem. Benzophenone, 2',5-dichloro-2-methylamino-. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21833]

- Sigma-Aldrich. 2-Amino-2′,5-dichlorobenzophenone 99%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/151353]

- The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon. Scribd. [URL: https://www.scribd.com/document/539659429/The-synthesis-for-2-Amino-2-5-dichlorobenzophenone]

- SpectraBase. This compound. [URL: https://spectrabase.com/spectrum/GwMVT2b3E62]

- SpectraBase. MS (GC) of this compound. [URL: https://spectrabase.com/spectrum/3JH07xSOExK]

- PubChem. 2-(Methylamino)-5-chlorobenzophenone. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13925]

- The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [URL: https://www.rsc.

- PubChem. 2-Amino-2',5-dichlorobenzophenone. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18069]

- Wikipedia. 2-Amino-5-chlorobenzophenone. [URL: https://en.wikipedia.org/wiki/2-Amino-5-chlorobenzophenone]

- Cayman Chemical. 2-Methylamino-5-chlorobenzophenone (CAS 1022-13-5). [URL: https://www.caymanchem.com/product/36069/2-methylamino-5-chlorobenzophenone]

- Pharmaffiliates. Lormetazepam - Impurity A. [URL: https://www.

- Sigma-Aldrich. 2-Amino-5-chlorobenzophenone 98%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/a50407]

- Google Patents. CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones. [URL: https://patents.google.

- Google Patents. CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone. [URL: https://patents.google.

- ChemicalBook. 5-Chloro-2-(methylamino)benzophenone(1022-13-5). [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8236248.htm]

- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/sds/aldrich/151353]

- Benchchem. A Comparative Analysis of HPLC and GC-MS for the Quantification of 2-Amino-5-chlorobenzophenone. [URL: https://www.benchchem.

- Sigma-Aldrich. 5-Chloro-2-(methylamino)benzophenone 99%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/191353]

-

ResearchGate. 1 H NMR spectra of 2,5-dichloro-3,6-bis-methylamino-[6][11]benzoquinone. [URL: https://www.researchgate.net/figure/1-H-NMR-spectra-of-2-5-dichloro-3-6-bis-methylamino-1-4-benzoquinone_fig1_260431358]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds/02125_SDS.pdf]

- USP. Lorazepam Related Compound B (25 mg) (2-Amino-2',5-dichlorobenzophenone). [URL: https://store.usp.org/product/1370338]

- chemical label this compound. [URL: https://echa.europa.

- ResearchGate. Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). [URL: https://www.researchgate.

- ResearchGate. (PDF) 2-Methylamino-5-chlorobenzophenone. [URL: https://www.researchgate.net/publication/232729904_2-Methylamino-5-chlorobenzophenone]

- International Journal for Research in Applied Science & Engineering Technology. [URL: https://www.ijraset.com/research-paper/c-nmr-and-mass-spectral-analysis-of-2-5-diarylamino-3-6-dichloro-1-4-benzoquinones]

- LGC Standards. 2-Amino-2',5-dichlorobenzophenone. [URL: https://www.lgcstandards.com/US/en/2-Amino-2%27,5-dichlorobenzophenone/p/TRC-A604630-2.5G]

- Caming Pharmaceutical Ltd. 2-METHYLAMINO-5-CHLORO BENZOPHENONE CAS 1022-13-5. [URL: https://www.caming.com/2-methylamino-5-chloro-benzophenone-cas-1022-13-5/]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://fscimage.fishersci.com/msds/02125.htm]

- PubMed. 2-(methylamino)-5-chlorobenzophenone imine: a novel product formed in base-catalyzed hydrolysis of diazepam. [URL: https://pubmed.ncbi.nlm.nih.gov/8819000/]

- Xiangyang Extenda Biotech Co.,Ltd. 5-chloro-2-methylaminobenzophenone. [URL: https://www.extendabio.com/fine-chemicals/5-chloro-2-methylaminobenzophenone.html]

- HELIX Chromatography. HPLC Methods for analysis of Benzophenone. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-benzophenone/]

- Drugfuture. This compound. [URL: http://www.drugfuture.com/gsrs/unii-wuh83j8vcg.html]

- LGC Standards. 2-Amino-2',5-dichlorobenzophenone. [URL: https://www.lgcstandards.com/US/en/p/TRC-A604630-2.5G]

- lookchem. Cas 1022-13-5,5-Chloro-2-(methylamino)benzophenone. [URL: https://www.lookchem.com/cas-102/1022-13-5.html]

- Thermo Fisher Scientific. Trace analysis of chlorophenolics using triple quadrupole GC-MS. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-10762-gc-ms-trace-analysis-chlorophenolics-an10762-en.pdf]

- Chromatography Today. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [URL: https://www.chromatographytoday.com/article/liquid-chromatography/46/lc-troubleshooting/method-selection-for-trace-analysis-of-genotoxic-impurities-in-pharmaceuticals/1005]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound [drugfuture.com]

- 3. Benzophenone, 2',5-dichloro-2-methylamino- | C14H11Cl2NO | CID 21833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Chloro-2-(methylamino)benzophenone | 1022-13-5 [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. scribd.com [scribd.com]

- 7. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 8. CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones - Google Patents [patents.google.com]

- 9. CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. Separation of Benzophenone, 2’,5-dichloro-2-methylamino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. chemical-label.com [chemical-label.com]

Reactivity of the methylamino group in 2',5-Dichloro-2-(methylamino)benzophenone

An In-Depth Technical Guide to the Reactivity of the Methylamino Group in 2',5-Dichloro-2-(methylamino)benzophenone

Abstract

This compound is a pivotal intermediate in synthetic organic and medicinal chemistry, most notably as a precursor for the synthesis of 1,4-benzodiazepines, a class of drugs with significant therapeutic value. The reactivity of the secondary methylamino group is the cornerstone of its synthetic utility, dictating the pathways to complex heterocyclic systems. This guide provides a comprehensive examination of the factors governing the reactivity of this functional group, detailing key transformations such as N-acylation and cyclization. We will explore the underlying principles of steric and electronic effects, provide validated experimental protocols, and present data-driven insights to aid researchers, scientists, and drug development professionals in leveraging this versatile building block.

Introduction: The Strategic Importance of this compound

2-Aminobenzophenones are a critical class of organic compounds that serve as foundational synthons for a wide array of heterocyclic systems, including quinolines, acridines, and, most famously, benzodiazepines.[1][2] Within this family, this compound holds particular importance as a key intermediate in the synthesis of therapeutically significant drugs like the anxiolytic lorazepam.[3] Its structure, featuring a secondary amine ortho to a benzoyl group and flanked by chloro substituents, presents a unique chemical environment. The nucleophilic character of the methylamino group is the primary locus of reactivity, enabling the construction of the seven-membered diazepine ring. Understanding and controlling the reactions at this nitrogen center is paramount for the efficient synthesis of these complex pharmaceutical agents.

This document serves as a technical guide to the chemistry of the methylamino group in this specific molecule. It moves beyond a simple recitation of reactions to explain the causality behind its reactivity profile, grounded in fundamental principles of organic chemistry.

Molecular Architecture: Unpacking the Drivers of Reactivity

The reactivity of the methylamino group in this compound is not merely that of a simple secondary amine. It is a finely tuned system influenced by a confluence of steric and stereoelectronic effects arising from its unique molecular geometry.[4][5]

Electronic Effects

The nitrogen atom's lone pair of electrons is the primary driver of its nucleophilicity. However, several competing electronic factors modulate its availability:

-

Resonance Delocalization: The lone pair can be delocalized into the π-system of the aniline-derived aromatic ring. This resonance stabilization reduces the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity compared to a typical aliphatic secondary amine.

-

Inductive Effects: The two chlorine atoms on the aromatic rings are strongly electronegative, exerting an electron-withdrawing inductive effect (-I). This effect further reduces the electron density throughout the aromatic system, including at the methylamino group, diminishing its reactivity.

-

Intramolecular Hydrogen Bonding: The proximity of the methylamino N-H group to the carbonyl oxygen allows for the formation of a stabilizing intramolecular hydrogen bond.[6] This interaction can decrease the availability of the nitrogen's lone pair and may influence the conformational preferences of the molecule, impacting the transition state energies of subsequent reactions.

Steric Hindrance

The spatial arrangement of substituents around the methylamino group imposes significant steric constraints:

-

Ortho-Benzoyl Group: The bulky 2'-chlorobenzoyl group positioned ortho to the methylamino function creates considerable steric hindrance, impeding the approach of reagents to the nitrogen center.

-

Methyl Group: The methyl substituent on the nitrogen itself adds to the steric bulk compared to a primary amino group, further influencing the accessibility of the nitrogen lone pair.

These combined steric and electronic factors mean that reactions at the methylamino group require carefully selected reagents and conditions to proceed efficiently.[7]

Core Reactions and Mechanistic Pathways

The synthetic value of this compound is realized through a few key, high-impact transformations of the methylamino group. The most critical of these is the N-acylation/cyclization sequence to form the benzodiazepine core.

N-Acylation: Gateway to Benzodiazepine Synthesis

N-acylation is the quintessential first step in the construction of benzodiazepines from 2-aminobenzophenone precursors.[8] This reaction involves treating the amine with an activated acyl donor, typically an acyl halide.

Reaction Scheme: General N-Acylation

Caption: General N-Acylation of the methylamino group.

For the synthesis of diazepam and its analogs, the acylating agent is typically bromoacetyl chloride or chloroacetyl chloride.[8][9] The reaction proceeds via a nucleophilic acyl substitution mechanism. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often included to neutralize the hydrogen halide byproduct, driving the reaction to completion.

This protocol is adapted from methodologies developed for continuous flow synthesis of diazepam, highlighting modern approaches to this classic transformation.[8]

-

Reagent Preparation:

-

Prepare a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., toluene or acetonitrile).

-

Prepare a separate solution of a non-nucleophilic base (e.g., triethylamine, 1.1 eq.).

-

-

Reaction Setup:

-

To a stirred, cooled (0-5 °C) solution of the starting material and base, add bromoacetyl chloride (1.05 eq.) dropwise over 15-30 minutes. The slow addition is critical to control the exothermic reaction.

-

-

Reaction Execution:

-

Allow the reaction mixture to stir at low temperature for 1 hour, then warm to room temperature and continue stirring for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude N-(2-(2',5'-dichlorobenzoyl)-4-chlorophenyl)-N-methyl-2-bromoacetamide can be purified by recrystallization (e.g., from ethanol) or column chromatography.

-

N-Alkylation: An Alternative Pathway

While less common for benzodiazepine synthesis, the methylamino group can undergo further alkylation. This reaction typically requires stronger alkylating agents and more forcing conditions than acylation due to the reduced nucleophilicity of the nitrogen.

Common alkylating agents include dimethyl sulfate and methyl iodide, often used with a strong base like sodium hydride (NaH) to deprotonate the amine first.[10][11] A key challenge is controlling the selectivity to prevent over-alkylation, which would yield a quaternary ammonium salt. Phase-transfer catalysis has also been employed to facilitate the N-alkylation of related aminobenzophenones.[12][13]

| Reaction Type | Reagent(s) | Base | Solvent | Temperature (°C) | Typical Yield | Reference(s) |

| N-Acylation | Bromoacetyl Chloride | Triethylamine (TEA) | Toluene | 0 to 23 | >90% | [8] |

| N-Acylation | Chloroacetyl Chloride | Pyridine | Pyridine | Reflux | ~70-80% | [3] |

| N-Alkylation | Dimethyl Sulfate | Sodium Hydroxide | THF | 60 | Moderate | [12] |

| N-Alkylation | Iodomethane | Sodium Hydride (NaH) | DMF | 23 | Variable | [11] |

Intramolecular Cyclization: The Benzodiazepine Ring Closure

The N-acylated intermediate is primed for the final, crucial step: cyclization. In the synthesis of diazepam-type structures, the terminal halide on the newly introduced acyl chain serves as an electrophile. An intramolecular nucleophilic substitution, facilitated by an ammonia source, closes the seven-membered ring.[8][9]

Workflow: Benzodiazepine Synthesis from this compound

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 3. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 4. chem.msu.ru [chem.msu.ru]

- 5. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jocpr.com [jocpr.com]

- 12. EP0044091A2 - Process for the preparation of N-alkylamino-benzophenones - Google Patents [patents.google.com]

- 13. juniperpublishers.com [juniperpublishers.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2',5-Dichloro-2-(methylamino)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract